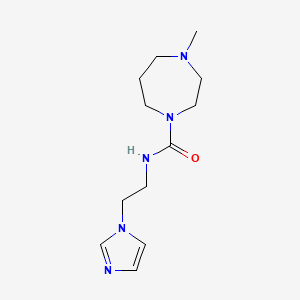
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea, also known as DFP-10825, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of urea derivatives and has shown promising results in various studies.
作用机制
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea acts as a dual inhibitor of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are involved in cell proliferation and survival. By inhibiting these pathways, 1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea induces apoptosis in cancer cells and inhibits their growth. The compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea has been shown to have a low toxicity profile and does not cause any significant biochemical or physiological effects in normal cells. However, in cancer cells, it induces apoptosis and inhibits their growth. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
实验室实验的优点和局限性
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea has several advantages for lab experiments. It has a high purity and can be easily synthesized in large quantities. It has also been shown to be stable under various conditions, making it suitable for long-term storage. However, the compound has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in some in vivo experiments.
未来方向
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea has shown promising results in various studies, and there are several future directions for research. One direction is to further investigate the compound's mechanism of action and its effects on different types of cancer cells. Another direction is to study the compound's potential use in combination therapy with other chemotherapy drugs. Additionally, the compound's pharmacokinetic and pharmacodynamic properties need to be further studied to optimize its use in clinical trials. Finally, the compound's potential use in other scientific research applications, such as neuroprotection and inflammation, should also be explored.
Conclusion
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea is a novel compound that has shown promising results in various scientific research applications, particularly in the field of cancer research. Its dual inhibition of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways makes it a potential candidate for combination therapy with other chemotherapy drugs. While the compound has some limitations, its advantages make it a valuable tool for lab experiments. Further research is needed to fully understand the compound's mechanism of action and its potential use in clinical trials.
合成方法
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea can be synthesized by reacting 3,4-difluoroaniline with 2-(2-hydroxyphenyl)ethyl isocyanate in the presence of a base. The reaction yields 1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea as a white solid with a purity of more than 95%. The synthesis method has been optimized to improve the yield and purity of the compound.
科学研究应用
1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. 1-(3,4-Difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
属性
IUPAC Name |
1-(3,4-difluorophenyl)-3-(2-hydroxy-2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2/c16-12-7-6-11(8-13(12)17)19-15(21)18-9-14(20)10-4-2-1-3-5-10/h1-8,14,20H,9H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBXOLJUYOYHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571235.png)
![N-[(2-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7571236.png)
![2-[4-(6-Chloroquinoline-8-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7571239.png)

![3-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-5-methyloxolan-2-one](/img/structure/B7571250.png)

![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7571268.png)
![4-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7571270.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571276.png)
![5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7571288.png)
![Ethyl 2-[propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]acetate](/img/structure/B7571296.png)
![N-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571304.png)
![N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide](/img/structure/B7571324.png)
